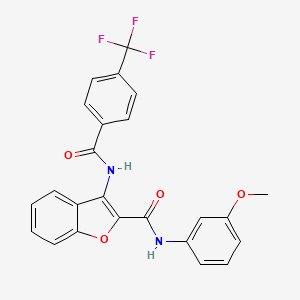
N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
The study of supramolecular structures has revealed the formation of novel organizational motifs through the self-assembly of aryl rings. A particular compound, related to the chemical family of N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, has demonstrated the capability to self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds, reminiscent of some columnar liquid crystals' modes of organization. This discovery suggests a new avenue for designing materials with specific structural properties (Lightfoot et al., 1999).
Neuroprotective and Antioxidant Activities
A series of novel benzofuran-2-carboxamide derivatives has been synthesized and evaluated for neuroprotective and antioxidant activities. Among these, specific derivatives have shown significant protective effects against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. These findings highlight the potential of benzofuran-2-carboxamide derivatives, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, in developing treatments for neurodegenerative diseases (Cho et al., 2015).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds based on benzofuran and benzodifuran frameworks has led to the development of derivatives with potential anti-inflammatory and analgesic properties. These compounds, structurally related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been shown to act as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities in in vivo models. This research underscores the therapeutic potential of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).
Molecular Structural Analysis and Antioxidant Activity
The molecular structure and antioxidant activity of a novel compound, sharing a core structure with N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, were analyzed using X-ray diffraction and DFT calculations. The study revealed insights into the compound's electronic properties and its potential as an antioxidant, providing a basis for further exploration of benzofuran derivatives in pharmaceutical applications (Demir et al., 2015).
Lipoxygenase Inhibitory Activities
Benzofuran hydroxamic acids, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have demonstrated potent inhibitory effects on the enzyme, suggesting their potential use in developing anti-inflammatory therapies (Ohemeng et al., 1994).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-32-17-6-4-5-16(13-17)28-23(31)21-20(18-7-2-3-8-19(18)33-21)29-22(30)14-9-11-15(12-10-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEONCRBEQNWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)
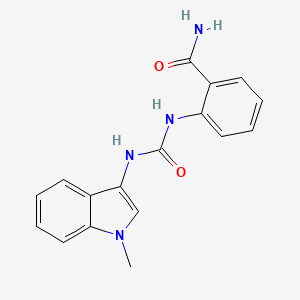


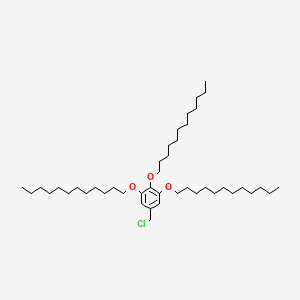
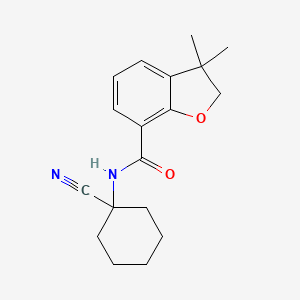

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)

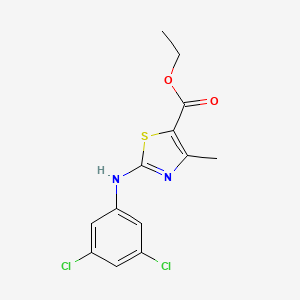
![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)